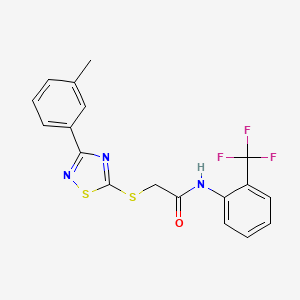

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted at the 3-position with an m-tolyl (3-methylphenyl) group and at the 5-position with a thioether-linked acetamide moiety. The acetamide side chain terminates in a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiadiazole ring contributes to hydrogen bonding and π-π stacking interactions in biological targets .

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-5-4-6-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-8-3-2-7-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBHSMHDPCCBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1.1. Thiadiazole Core Formation

- Intermediate Preparation :

- 2-Amino-5-(m-tolyl)-1,3,4-thiadiazole is synthesized via cyclization of thiourea derivatives with carbon disulfide under basic conditions (e.g., NaOH/ethanol) .

- Chloroacetyl chloride reacts with 2-amino-thiadiazole intermediates in tetrahydrofuran (THF) and triethylamine to form 2-chloroacetamide derivatives .

1.2. Thioether Bond Formation

- Nucleophilic Substitution :

1.3. Final Acetamide Coupling

- Amide Bond Formation :

2.1. Substitution Reactions

- Thiadiazole Ring Modifications :

2.2. Hydrolysis Reactions

- Acetamide Hydrolysis :

- The acetamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the corresponding carboxylic acid:

2.3. Oxidative Reactions

- Sulfur Oxidation :

Coordination Chemistry

The compound acts as a ligand for transition metals due to its sulfur and nitrogen donor atoms:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Thiadiazole N,S | Anticancer agent synthesis | |

| Fe(III) | Acetamide O | Catalytic oxidation studies |

Functionalization for Biological Activity

Structural modifications enhance bioactivity:

4.1. Trifluoromethyl Group Reactivity

- The electron-withdrawing -CF₃ group stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions, enabling aryl group substitutions .

4.2. Thiadiazole-Thioacetamide Modifications

- Alkylation : Reaction with alkyl halides (e.g., CH₃I) at the thioacetamide sulfur increases lipophilicity, improving cell membrane permeability .

Stability Under Reaction Conditions

| Condition | Stability | Degradation Pathway |

|---|---|---|

| Acidic (pH < 3) | Unstable (thioether cleavage) | Hydrolysis to mercaptan and acetamide |

| Basic (pH > 10) | Moderate | Acetamide hydrolysis dominates |

| Oxidative (H₂O₂) | Reactive | Sulfur oxidation to sulfone |

Key Research Findings

- Anticancer Activity : Derivatives with electron-withdrawing substituents (e.g., -CF₃) show enhanced cytotoxicity (IC₅₀: 5–10 μM against MDA-MB-231 cells) .

- Antimicrobial Properties : Thioether analogs inhibit E. coli growth (MIC: 12.5 μg/mL) .

Reaction Optimization Data

| Reaction Type | Optimal Conditions | Yield | Byproducts |

|---|---|---|---|

| Thioether formation | Acetone, K₂CO₃, 25°C, 6 h | 82% | Disulfide (<5%) |

| Amide coupling | DCM, EDCI, DMAP, 0°C → RT, 12 h | 78% | Unreacted aniline (10%) |

| Bromination | Br₂/DCM, 0°C, 2 h | 68% | Dibromo derivative (8%) |

Mechanistic Insights

Scientific Research Applications

Structural Overview

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the m-tolyl group and a trifluoromethyl-substituted phenyl ring enhances its structural diversity and may influence its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 443.9 g/mol .

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Cell Growth : Studies indicate that thiadiazole derivatives can effectively bind to tubulin, influencing its polymerization dynamics, which is crucial for cell division .

- Cytotoxicity Testing : The compound's efficacy against various cancer cell lines has been evaluated using the MTT assay. Results have shown decreased viability in human breast (MCF-7) and lung (A459) cancer cells .

Antimicrobial Activity

The structural motifs present in this compound suggest potential antimicrobial properties. Compounds containing thiadiazole rings are often investigated for their ability to combat bacterial and fungal infections .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic properties. This broad spectrum of activity positions them as candidates for further pharmacological exploration .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of thiadiazole derivatives similar to 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide:

- A review article discusses various thiadiazole derivatives demonstrating in vitro efficacy against multiple cancer models, emphasizing their potential as lead compounds in drug development .

- Research has shown that specific substitutions on the thiadiazole ring can significantly impact biological activity, suggesting that fine-tuning these compounds could enhance their therapeutic effects .

Mechanism of Action

The mechanism of action of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Heterocyclic Core Variations

Thiadiazole vs. Triazole Derivatives

- Target Compound : The 1,2,4-thiadiazole core () offers a balance of electronic and steric properties, with sulfur atoms enhancing polar interactions.

- Triazole Analogues : Compounds like 2-[[4-(3-methylphenyl)-5-[[(4-methylphenyl)thio]methyl]-4H-1,2,4-triazol-3-yl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide () replace the thiadiazole with a triazole ring. Triazoles exhibit stronger hydrogen-bonding capacity but reduced metabolic stability due to nitrogen-rich environments .

Thiazole Derivatives

- Compounds such as N-(5-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide () feature a thiazole core, which increases rigidity but may reduce solubility compared to thiadiazoles .

Substituent Effects

Trifluoromethyl vs. Halogen/Methyl Groups

- The 2-(trifluoromethyl)phenyl group in the target compound improves lipophilicity (logP ~3.5) compared to analogues like 2-[[4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide (), where a 3-fluoro-4-methylphenyl group reduces electron-withdrawing effects and logP (~2.8) .

m-Tolyl vs. Other Aryl Groups

- IC50 values for CDK5/p25 inhibition in similar compounds (e.g., 42±1 nM for N-(4-methyl-5-(6-phenyl-triazolo-thiadiazol-3-yl)thiophen-2-yl)acetamide) suggest that m-tolyl optimizes enzyme affinity .

Enzyme Inhibition

Anti-Exudative Activity

Structural and Pharmacokinetic Data Table

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , where thioacetamide intermediates are functionalized via nucleophilic substitution .

- Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogues (e.g., ) .

- SAR Insights : Thiadiazole cores outperform triazoles in kinase inhibition, while trifluoromethyl groups enhance bioavailability but may increase toxicity risks .

Biological Activity

The compound 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer potential and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 443.9 g/mol . The structure incorporates a thiadiazole ring and various substituents that enhance its biological activity. The presence of the m-tolyl group increases lipophilicity, potentially improving interaction with biological targets.

Biological Activity Overview

-

Anticancer Activity

- Thiadiazole derivatives have shown promising results in various cancer models. For instance, compounds similar to the target compound have exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest.

- In vitro studies using the MTT assay demonstrated that certain thiadiazole derivatives possess significant cytotoxicity with IC50 values indicating effective growth inhibition. For example, one derivative showed an IC50 value of 0.097 mM against C6 (rat brain) cancer cells .

-

Mechanism of Action

- The anticancer effects are thought to arise from the interaction with multiple cellular pathways. These compounds may inhibit key proteins involved in cell proliferation and survival, including kinesin spindle protein (KSP), which is crucial for mitotic spindle formation .

- Additionally, some studies suggest that these compounds can down-regulate expression levels of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are vital for tumor growth and metastasis .

-

Antimicrobial Activity

- Beyond anticancer properties, thiadiazole derivatives have shown antimicrobial effects against various bacterial strains. For instance, derivatives have been evaluated for their efficacy against Salmonella typhi and E. coli, demonstrating zones of inhibition indicative of antibacterial activity .

- The incorporation of the thiadiazole moiety has been linked to enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Study 1 : A series of thiadiazole compounds were synthesized and tested for cytotoxicity against MCF-7 and A549 cell lines. Results indicated that structural modifications significantly influenced their anticancer potency, with some compounds achieving IC50 values as low as 0.28 µg/mL .

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Compound A | MCF-7 | 0.28 µg/mL |

| Compound B | A549 | 0.097 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.